

# Application Notes and Protocols for IR-1061 in Photothermal Therapy Mouse Models

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These application notes provide a comprehensive guide for utilizing the near-infrared (NIR) dye **IR-1061** in photothermal therapy (PTT) studies involving mouse models. The following sections detail nanoparticle formulations, experimental protocols, and the underlying cellular mechanisms of action.

# Introduction to IR-1061 for Photothermal Therapy

**IR-1061** is a hydrophobic cyanine dye with strong absorbance in the second near-infrared (NIR-II) window (1000-1700 nm).[1][2] This property makes it an excellent candidate for a photothermal agent, as light in this region can penetrate deeper into biological tissues with reduced scattering and absorption by endogenous components like water and hemoglobin.[3] Upon excitation with a laser of the appropriate wavelength (typically around 1064 nm), **IR-1061** efficiently converts light energy into heat, inducing localized hyperthermia in the target tissue, such as a tumor, leading to cell death.[1][2]

However, the hydrophobicity of free **IR-1061** limits its direct application in biological systems.[2] To overcome this, **IR-1061** is typically encapsulated within or conjugated to various biocompatible nanoparticles. These nanoformulations not only improve its solubility and stability in physiological conditions but also enable passive tumor targeting through the enhanced permeability and retention (EPR) effect.[4]



# **Nanoparticle Formulations and Characterization**

Several nanoparticle platforms have been successfully employed to deliver **IR-1061** for in vivo PTT. Below are key quantitative data from representative studies, summarized for comparison.

Table 1: Physicochemical Properties of IR-1061 Nanoparticles

Nanoparti cle Formulati on	Core/Shel I Material	Mean Diameter (nm)	Zeta Potential (mV)	PDI	Drug Loading Content (%)	Ref.
IR- AFN@PT X-FA	Apoferriti n	25.4 ± 3.1	-15.2 ± 1.8	0.18	Not Reported	[2]
P2@IR106 1-RGD	Azo- Polymer	~100	Not Reported	Not Reported	Not Reported	[3]
IR1061@H SA	Human Serum Albumin	105.3 ± 2.4	-21.4 ± 1.1	0.16	Not Reported	[5]

| OTN-MNPs | DSPE-PEG | 8-10 | Not Reported | Not Reported | Not Reported | [6] |

Abbreviations: AFN - Apoferritin; PTX - Paclitaxel; FA - Folic Acid; RGD - Arginylglycylaspartic acid; HSA - Human Serum Albumin; DSPE-PEG - 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]; PDI - Polydispersity Index.

Table 2: In Vivo Photothermal Therapy Parameters and Efficacy



Nanoparti cle	Mouse Model (Tumor)	Laser Waveleng th (nm)	Power Density (W/cm²)	Treatmen t Duration	Key Outcome	Ref.
IR- AFN@PT X-FA	4T1 Breast Cancer	1064	0.75	5 min, daily for 3 days	Significa nt tumor inhibition	[2]
P2@IR106 1-RGD	PDXHCC	1064	1.0	10 min	Effective tumor growth inhibition	[3]
IR1061@H SA	143B Osteosarco ma	808	1.0	Not Specified	Tumors almost disappeare d by day 15	[5]

| OTN-MNPs (for imaging) | Colon-26 | 980 (for imaging) | Not Applicable | Not Applicable | Successful tumor visualization |[6] |

Abbreviations: PDXHCC - Patient-derived xenograft of hepatocellular carcinoma.

# Detailed Experimental Protocols Protocol 3.1: Synthesis of IR-1061-Loaded DSPE-PEG Micelles

This protocol is adapted from a method for preparing micellar nanoparticles for in vivo imaging and can be adapted for therapeutic studies.[6]

#### Materials:

- IR-1061 dye
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
   (DSPE-PEG2k)



- Acetonitrile (ACN)
- Distilled water
- Centrifugal filter units (e.g., 10 kDa MWCO)

#### Procedure:

- Prepare stock solutions of DSPE-PEG2k (e.g., 1.5 mg/mL) and IR-1061 (e.g., 25 μg/mL) in acetonitrile.
- In a glass vial, mix the DSPE-PEG2k and IR-1061 solutions.
- Rapidly add distilled water to the ACN solution while vortexing or stirring vigorously. A typical ratio is 2 parts water to 1 part ACN solution.
- Allow the ACN to evaporate by stirring the aqueous suspension at room temperature for several hours (e.g., 9 hours) in a fume hood.
- The resulting aqueous suspension contains the IR-1061 loaded micelles (OTN-MNPs).
- Purify the nanoparticles by transferring the suspension to a centrifugal filter unit. Centrifuge at high speed (e.g., 20,000 x g) for a specified time (e.g., 5 minutes).
- Discard the filtrate and resuspend the nanoparticles in fresh distilled water or phosphatebuffered saline (PBS). Repeat the washing step 2-3 times.
- After the final wash, resuspend the purified nanoparticles in sterile PBS for in vivo use.
- Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

# Protocol 3.2: In Vivo Photothermal Therapy in a Subcutaneous Tumor Mouse Model

This protocol provides a general framework for PTT studies in mice, based on common practices in the literature.[2][3][5]



#### Materials:

- Tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneously inoculated tumors like 4T1, 143B, or A549). Tumors should reach a palpable size (e.g., 50-100 mm³).
- Sterile **IR-1061** nanoparticle suspension in PBS.
- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).
- NIR laser with appropriate wavelength (e.g., 808 nm or 1064 nm) and a fiber optic output.
- Power meter to calibrate the laser output.
- Infrared (IR) thermal camera for monitoring temperature.
- Calipers for tumor measurement.

#### Procedure:

- Animal Grouping: Randomly divide the tumor-bearing mice into experimental groups (e.g.,
   PBS + Laser, Nanoparticles only, Nanoparticles + Laser) with at least n=5 mice per group.
- Nanoparticle Administration: Anesthetize the mice. Intravenously inject the IR-1061
  nanoparticle suspension (typically 100-200 μL) via the tail vein. The dose of IR-1061 will
  need to be optimized but is often in the range of 0.5-5 mg/kg.
- Accumulation: Allow the nanoparticles to circulate and accumulate in the tumor. The optimal time point for irradiation post-injection should be determined by biodistribution studies, but is often between 12 and 24 hours.[2]
- Photothermal Treatment:
  - Anesthetize the mouse and place it on a stage.
  - Calibrate the laser power density (e.g., 0.75 1.0 W/cm²) at the tip of the fiber.
  - Position the laser fiber perpendicular to the tumor surface.

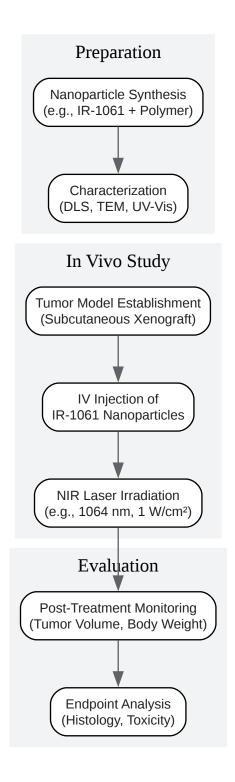


- Irradiate the tumor for a predetermined duration (e.g., 5-10 minutes).
- During irradiation, monitor the temperature of the tumor surface using an IR thermal camera to ensure it reaches the therapeutic window (typically 45-55°C) without overheating adjacent healthy tissue.
- Post-Treatment Monitoring:
  - Monitor the mice for recovery from anesthesia.
  - Measure the tumor volume (Volume = 0.5 × Length × Width²) and body weight of each mouse every 2-3 days for the duration of the study (e.g., 15-30 days).
  - Observe the physical condition of the mice and the appearance of the tumor (e.g., eschar formation, regression).
- Endpoint Analysis:
  - At the end of the study, euthanize the mice.
  - Excise the tumors and major organs (heart, liver, spleen, lungs, kidneys) for histological analysis (e.g., Hematoxylin and Eosin (H&E) staining, TUNEL assay for apoptosis) to assess therapeutic efficacy and systemic toxicity.

# Visualization of Workflows and Mechanisms Experimental Workflow

The entire process from nanoparticle synthesis to in vivo evaluation can be visualized as a sequential workflow.





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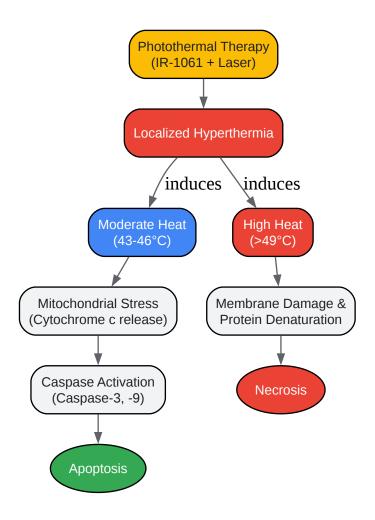
General workflow for IR-1061 PTT in mouse models.

## Signaling Pathways in Photothermal Therapy



PTT induces cell death through several mechanisms, primarily apoptosis and necrosis, depending on the temperature achieved.[7] At temperatures around 43-46°C, apoptosis is often the dominant pathway, while higher temperatures (>49°C) lead to rapid necrosis.[7] Furthermore, PTT can trigger a specific form of regulated cell death known as immunogenic cell death (ICD), which activates an anti-tumor immune response.[4][8]

Mechanism 1: Apoptosis and Necrosis



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Temperature-dependent cell death pathways in PTT.

Mechanism 2: Immunogenic Cell Death (ICD) and the cGAS-STING Pathway

PTT-induced cellular stress and death can cause the release of Damage-Associated Molecular Patterns (DAMPs), which act as "danger signals" to the immune system.[4] This process can activate dendritic cells (DCs) and lead to a T-cell-mediated anti-tumor immune response,



potentially targeting distant metastases. The cGAS-STING pathway is a key sensor of cytosolic DNA released from damaged tumor cells, contributing to this immune activation.[9][10]



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PTT-induced immunogenic cell death via the cGAS-STING pathway.

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